
3-Chloro-6-(m-chlorophenyl)-4-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
28657-40-1 |
|---|---|
Formule moléculaire |
C11H8Cl2N2 |
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
3-chloro-6-(3-chlorophenyl)-4-methylpyridazine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-5-10(14-15-11(7)13)8-3-2-4-9(12)6-8/h2-6H,1H3 |
Clé InChI |
PQRUWFXWCNWNBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1Cl)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Chloro-4-(3-dimethylamino-acryloyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8337088.png)
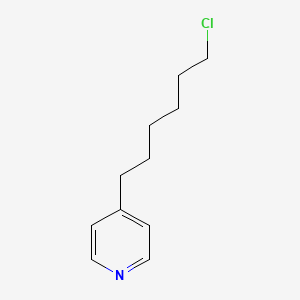
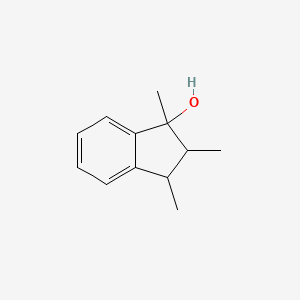

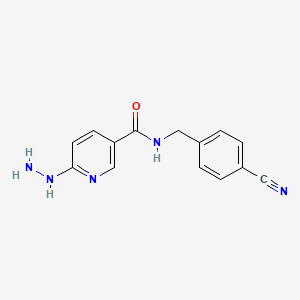

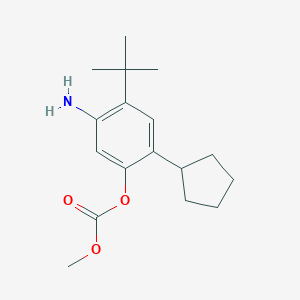

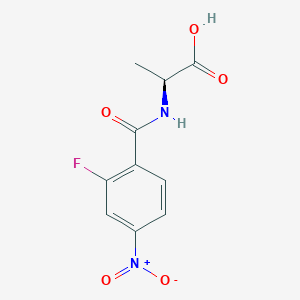
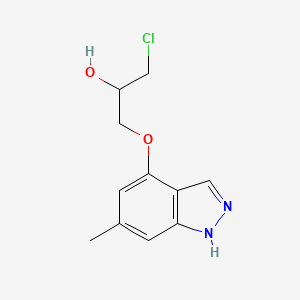
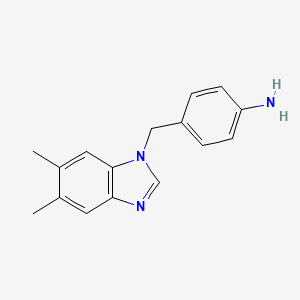
![(S)-3-[Benzyl[(S)-alpha-methylbenzyl]amino]butyric acid tert-butyl ester](/img/structure/B8337151.png)
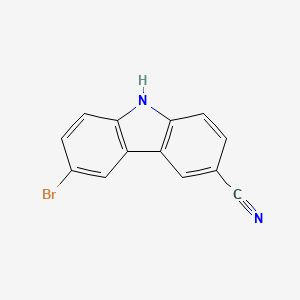
![2-[1-(4-chlorophenyl)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B8337169.png)
